N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
This compound is a complex organic molecule that contains several functional groups, including a pyrazole ring, a thiophene ring, and a pyrimidine ring. These types of compounds are often studied for their potential biological activities .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole ring, the thiophene ring, and the pyrimidine ring. The exact synthesis would depend on the starting materials and the specific conditions used .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of these rings and the other functional groups in the molecule. Techniques such as X-ray crystallography or NMR spectroscopy could be used to determine the exact structure .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the functional groups present in the molecule. For example, the pyrazole ring might undergo reactions with electrophiles, while the thiophene ring might undergo reactions with nucleophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its solubility, melting point, and reactivity, would be determined by its molecular structure. For example, the presence of polar functional groups might make it more soluble in polar solvents .Scientific Research Applications
Anticancer and Anti-inflammatory Applications
Research has demonstrated the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives, highlighting their anticancer and anti-5-lipoxygenase agents' potential. These compounds were synthesized through a series of chemical reactions, starting from aminopyrazole, and evaluated for their cytotoxicity against cancer cell lines (HCT-116 and MCF-7) and 5-lipoxygenase inhibition activities. The structure-activity relationship (SAR) was discussed to understand the molecular basis of their biological activities (Rahmouni et al., 2016).
Synthesis of Pyrazolo[3,4-d]pyrimidin-4-ones
Another study described an efficient method for synthesizing pyrazolo[3,4-d]pyrimidin-4-ones via a heterocyclization reaction. This process employed Brønsted-acidic ionic liquids as catalysts under solvent-free conditions, showcasing an innovative approach to synthesizing this class of compounds. This method not only provides a new synthetic route for these compounds but also highlights the use of green chemistry principles in medicinal chemistry research (Tavakoli-Hoseini et al., 2011).
Antimicrobial and Antifungal Activities
Additionally, research into pyrazolo[3,4-d]pyrimidin derivatives has revealed significant antimicrobial and antifungal activities. These compounds were synthesized through cyclocondensation reactions and tested against various bacterial and fungal strains, demonstrating the potential for developing new antimicrobial agents from this chemical scaffold (Khobragade et al., 2010).
Enzymatic Activity Enhancement
The synthesis and cyclization reactions with pyrazolopyrimidinyl keto-esters have also been explored, showing an increase in the reactivity of cellobiase, an enzyme involved in cellulose breakdown. This research provides insights into how modifications to the pyrazolopyrimidin backbone can influence enzyme activity, potentially leading to applications in biotechnology and bioengineering (Abd & Awas, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1H-thieno[3,2-d]pyrimidin-3-yl)ethyl]-2-methylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O3S/c1-17-9(2-4-15-17)11(19)14-5-6-18-12(20)10-8(3-7-22-10)16-13(18)21/h2-4,7H,5-6H2,1H3,(H,14,19)(H,16,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFRLAMWCNSRLO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCN2C(=O)C3=C(C=CS3)NC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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